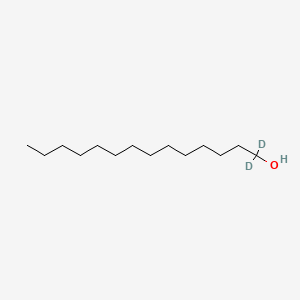

1,1-Dideuteriotetradecan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,1-Dideuteriotetradecan-1-ol is a chemical compound with the molecular formula C14H30O and a molecular weight of 216.405. It is a variant of 1-Tetradecanol , which is a long chain aliphatic alcohol .

Physical And Chemical Properties Analysis

1,1-Dideuteriotetradecan-1-ol shares similar properties with 1-Tetradecanol. It has a density of approximately 0.9 g/cm³, a melting point of 39°C, and a boiling point of 294°C . It is not flammable or explosive .Aplicaciones Científicas De Investigación

Modular Synthesis of Smart Material Candidates

1,1-Dideuteriotetradecan-1-ol can be used in the Pd-catalyzed diastereoselective 1,1-diarylation of 1,1-diarylethylene. This process enables the modular synthesis of smart material candidates, specifically 1,1,2,2-tetraarylethanes (TAEs). This represents the first protocol by assembling four different aryl groups into an ethane motif .

Whole-Cell Biotransformation in Escherichia coli

1,1-Dideuteriotetradecan-1-ol can be produced through whole-cell biotransformation in Escherichia coli. This process is considered more economical and environmentally friendly compared to the industrial production of α,ω-alkanediols by alkane hydroxylation, which primarily occurs at high temperature and pressure using heavy metal catalysts .

Production of 1-Dodecanol and 1-Tetradecanol

By adding dodecane and tetradecane respectively, 1.5 g/liter 1-dodecanol in 20 hours and 2 g/liter 1-tetradecanol in 50 hours can be produced using a recombinant Escherichia coli strain .

Production of 1,12-Dodecanediol

In 68 hours, 3.76 g/liter of 1,12-dodecanediol can be generated by adding a dodecane-1-dodecanol substrate mixture .

Component in Advanced Coatings

1,12-dodecanediol, which can be produced from 1,1-Dideuteriotetradecan-1-ol, has applications as a component in advanced coatings .

Component in Plasticizers and Suspending Agents

1,12-dodecanediol can also be used in plasticizers and suspending agents .

Biomedical Syntheses

1,12-dodecanediol is used in biomedical syntheses .

Synthesis of Polyester and Polyurethane

1,12-dodecanediol can replace 1,6-hexanediol in the synthesis of polyester and polyurethane, offering greater chemical resistance and less water absorption .

Propiedades

IUPAC Name |

1,1-dideuteriotetradecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3/i14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-FNHLFAINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dideuteriotetradecan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)

![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)

![2-Azabicyclo[2.2.1]heptan-3-one,4,7,7-trimethyl-,(1R)-(9CI)](/img/no-structure.png)

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)